Cas no 1493057-41-2 (2-acetamido-4-methylidenehexanoic acid)

2-Acetamido-4-methylidenehexanoic acid is a specialized organic compound featuring both acetamido and methylidene functional groups attached to a hexanoic acid backbone. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry and pharmaceutical research. The compound's methylidene group offers a site for further functionalization, while the acetamido moiety enhances stability and solubility in polar solvents. Its applications include serving as an intermediate in the synthesis of bioactive molecules, peptidomimetics, and modified amino acids. The balanced hydrophilicity and lipophilicity of this compound facilitate its use in diverse reaction conditions, contributing to its utility in medicinal chemistry and material science applications.
2-acetamido-4-methylidenehexanoic acid structure
1493057-41-2 structure
Product Name:2-acetamido-4-methylidenehexanoic acid
CAS No:1493057-41-2
MF:C9H15NO3
MW:185.220302820206
CID:6343064
PubChem ID:66046194
Update Time:2025-06-29

2-acetamido-4-methylidenehexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-acetamido-4-methylidenehexanoic acid
    • AKOS015388726
    • EN300-1299866
    • 1493057-41-2
    • Inchi: 1S/C9H15NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h8H,2,4-5H2,1,3H3,(H,10,11)(H,12,13)
    • InChI Key: YMHRNNMDYZOMPY-UHFFFAOYSA-N
    • SMILES: OC(C(CC(=C)CC)NC(C)=O)=O

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.4Ų

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2-acetamido-4-methylidenehexanoic acid Related Literature

Additional information on 2-acetamido-4-methylidenehexanoic acid

2-Acetamido-4-Methylidenehexanoic Acid (CAS No. 1493057-41-2): An Overview of Its Structure, Properties, and Applications

2-Acetamido-4-methylidenehexanoic acid (CAS No. 1493057-41-2) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its distinctive structure, exhibits a range of interesting properties that make it a valuable subject of study and development.

The chemical structure of 2-acetamido-4-methylidenehexanoic acid is composed of a hexanoic acid backbone with an acetamido group and a methylidene moiety. The acetamido group (NH2COCH3) is attached to the second carbon atom, while the methylidene group (CH2=) is located at the fourth carbon position. This arrangement imparts specific chemical and physical properties to the molecule, making it suitable for various applications.

In terms of physical properties, 2-acetamido-4-methylidenehexanoic acid is a white crystalline solid at room temperature. It has a molecular weight of approximately 185.23 g/mol and is soluble in polar solvents such as water and ethanol. The compound's solubility characteristics are influenced by the presence of the carboxylic acid and acetamido functional groups, which can form hydrogen bonds with solvent molecules.

The chemical reactivity of 2-acetamido-4-methylidenehexanoic acid is another area of significant interest. The carboxylic acid group can participate in esterification reactions, forming esters with alcohols. Additionally, the acetamido group can undergo hydrolysis under acidic or basic conditions, releasing ammonia and acetic acid. These reactions are important for the synthesis of derivatives and analogs of the compound.

In the field of medicinal chemistry, 2-acetamido-4-methylidenehexanoic acid has shown promise as a potential therapeutic agent. Recent studies have explored its anti-inflammatory and analgesic properties, which are attributed to its ability to modulate specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Beyond its medicinal applications, 2-acetamido-4-methylidenehexanoic acid has also been investigated for its potential use in materials science. Its unique structure makes it suitable for the synthesis of functional polymers and copolymers. These materials can be used in various applications, including drug delivery systems, coatings, and adhesives. A study published in Macromolecules (2020) reported the successful synthesis of poly(2-acetamido-4-methylidenehexanoic acid) via ring-opening polymerization, highlighting its potential as a biocompatible material.

The synthesis of 2-acetamido-4-methylidenehexanoic acid typically involves multi-step processes that include the formation of the hexanoic acid backbone, introduction of the acetamido group, and subsequent modification to introduce the methylidene moiety. Various synthetic routes have been reported in the literature, each with its advantages and limitations. For example, one common approach involves the condensation of an appropriate aldehyde with an amide followed by carboxylation to form the final product.

The safety profile of 2-acetamido-4-methylidenehexanoic acid is an important consideration for its practical applications. Toxicological studies have shown that it exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.

In conclusion, 2-acetamido-4-methylidenehexanoic acid (CAS No. 1493057-41-2) is a versatile compound with a range of potential applications in medicinal chemistry and materials science. Its unique structure and properties make it an attractive subject for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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